(S)-2-Ethyl-piperazine
Overview
Description
(S)-2-Ethyl-piperazine is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Antagonist for PET Studies
- Application : (S)-2-Ethyl-piperazine derivatives, particularly [18F]p-MPPF, are utilized in positron emission tomography (PET) for studying serotonergic neurotransmission. This research includes chemistry, radiochemistry, and human and animal data using PET and autoradiography techniques (Plenevaux et al., 2000).
Piperazine Derivatives in Drug Design
- Application : Piperazine derivatives, including those based on this compound, have been extensively used in designing drugs with diverse therapeutic applications. This includes antipsychotics, antihistamines, antianginals, antidepressants, anticancer agents, antivirals, cardio protectors, anti-inflammatories, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules (Rathi et al., 2016).
Insecticide Development
- Application : The 5-HT1A agonist property of this compound derivatives like PAPP has led to the exploration of these compounds as potential novel insecticides. This includes designing, synthesizing, and evaluating derivatives for biological activities against pests such as the armyworm (Cai et al., 2010).
Central Pharmacological Activity
- Application : Piperazine derivatives, including this compound, are investigated for their central pharmacological activity. They are known for activating the monoamine pathway and have been used in research related to antipsychotic, antidepressant, and anxiolytic applications (Brito et al., 2018).
Antibacterial Agents
- Application : Piperazine derivatives, including those with a this compound base, have been synthesized and evaluated as antibacterial agents. These compounds exhibit significant activity against various Gram-positive and Gram-negative bacteria, with modifications to the piperazine ring influencing their antibacterial efficacy (Foroumadi et al., 2007).
Carbon Dioxide Capture
- Application : In the context of environmental applications, aqueous piperazine solutions, which may include this compound, are used for carbon dioxide (CO2) capture by absorption/stripping. This is due to their resistance to thermal degradation and oxidation, making them suitable for high-temperature and high-pressure environments (Freeman et al., 2010).
Flame Retardant for Cotton Fabric
- Application : Piperazine-phosphonates derivatives, which could include this compound, are explored for their potential as flame retardants on cotton fabric. Research focuses on understanding their thermal decomposition mechanism on treated fabric, contributing to advancements in fire safety materials (Nguyen et al., 2014).
Properties
IUPAC Name |
(2S)-2-ethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOHZOPKNFZZAD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CNCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314402 | |
Record name | (2S)-2-Ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207284-20-6 | |
Record name | (2S)-2-Ethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207284-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Ethylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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